N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
CAS No.: 953181-79-8
Cat. No.: VC7525242
Molecular Formula: C20H17Cl2N3O2
Molecular Weight: 402.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953181-79-8 |
|---|---|
| Molecular Formula | C20H17Cl2N3O2 |
| Molecular Weight | 402.28 |
| IUPAC Name | N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
| Standard InChI | InChI=1S/C20H17Cl2N3O2/c21-15-8-9-18(16(22)13-15)23-19(26)7-4-12-25-20(27)11-10-17(24-25)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,26) |
| Standard InChI Key | RBEOSQOWYDIHRF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide, reflects its three primary components:
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Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, substituted at position 3 with a phenyl group and at position 6 with an oxo group.
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Butanamide Linker: A four-carbon chain terminating in an amide group that connects the pyridazine core to the dichlorophenyl moiety.
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2,4-Dichlorophenyl Group: A benzene ring with chlorine substituents at the 2 and 4 positions.
The SMILES notation (C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl) and InChIKey (RBEOSQOWYDIHRF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇Cl₂N₃O₂ |
| Molecular Weight | 402.28 g/mol |
| CAS Registry Number | 953181-79-8 |
| IUPAC Name | N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
| InChIKey | RBEOSQOWYDIHRF-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Synthetic Strategies
The synthesis of N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide likely involves multi-step reactions, as inferred from protocols for analogous pyridazine and dichlorophenyl derivatives:
Pyridazine Core Formation
Pyridazine rings are commonly synthesized via cyclization reactions. For example:
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Hydrazide Cyclization: Reaction of α,β-unsaturated ketones with hydrazines forms dihydropyridazines, which are oxidized to aromatic pyridazines.
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Heterocyclization: Condensation of 1,4-diketones with hydrazine derivatives can yield substituted pyridazines.
Dichlorophenyl Incorporation
The 2,4-dichlorophenyl group is introduced through nucleophilic acyl substitution. For instance, reacting 2,4-dichloroaniline with a butanoyl chloride intermediate (derived from the pyridazine-linked carboxylic acid) forms the final amide bond.
Analytical Characterization
While spectral data for this specific compound are unavailable, analogous pyridazine derivatives are typically characterized using:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for aromatic protons (δ 7.0–8.5 ppm), amide NH (δ 9–10 ppm), and aliphatic chain protons (δ 1.5–3.5 ppm).
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¹³C NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–150 ppm), and aliphatic chain carbons (δ 20–40 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 402.28 (M⁺) with fragments corresponding to the pyridazine core (e.g., m/z 198) and dichlorophenyl group (e.g., m/z 161).
Biological Activity and Mechanistic Insights
Wnt Pathway Modulation
Structurally related butanamide compounds, such as those disclosed in US10870653B2, act as Wnt pathway modulators by targeting frizzled receptors or β-catenin signaling . While direct evidence for N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide’s activity in this pathway is lacking, its dichlorophenyl group—a common pharmacophore in kinase inhibitors—suggests potential interactions with signaling proteins.
| Objective | Methodology |
|---|---|
| Confirm COX-2 inhibition | Enzymatic assays using recombinant COX-2 |
| Evaluate Wnt modulation | Luciferase reporter assays in HEK293T cells |
| Assess cytotoxicity | MTT assays in cancer cell lines |
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